N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a 3,7-dimethyl-5-oxo core fused to a thiazole ring and substituted at the 6-position with a 2,4-difluorobenzamide group.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O2S/c1-7-6-23-15-18-8(2)12(14(22)20(7)15)19-13(21)10-4-3-9(16)5-11(10)17/h3-6H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYVIVZLGYOPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=C(C=C(C=C3)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide typically involves the following steps:
Synthesis of S-alkylated derivatives: This is achieved by reacting 6-substituted-2-thiouracils with appropriate substituted phenacyl halides.
Intramolecular cyclization: The S-alkylated derivatives undergo intramolecular cyclization to form 3-(substituted phenyl)-5H-thiazolo[3,2-a]pyrimidin-5-ones.
Acylation: The 7-NH2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones is acylated to form amide derivatives.
Reduction: The NO2 group of 5H-thiazolo[3,2-a]pyrimidin-5-ones is reduced to give amino derivatives.
Chemical Reactions Analysis
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide group, to form various derivatives.
Common reagents used in these reactions include halocarboxylic acid esters, 3-bromopentane-2,4-dione, and other halogenated compounds . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide has several scientific research applications:
Antimicrobial Activity: This compound has shown significant antibacterial and antitubercular activities.
Drug Discovery: Its unique structure makes it a potential candidate for drug discovery, particularly in the development of new antimicrobial agents.
Catalysis: The compound’s structure offers opportunities for use in catalytic processes.
Mechanism of Action
it is believed to interact with specific molecular targets and pathways, potentially inhibiting bacterial growth and replication.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in the substituents on the benzamide group and the thiazolo-pyrimidine core. Key examples include:
Key Observations :
Crystallographic and Structural Analysis
Crystal structures of related compounds, such as ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate , reveal intermolecular hydrogen bonding and π-π stacking interactions. These features are critical for understanding the packing behavior and solubility of the target compound.
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thiazolopyrimidine class, characterized by a thiazole ring fused to a pyrimidine structure. Its molecular formula is with a molecular weight of approximately 303.29 g/mol. The presence of difluorobenzamide and a dimethylated thiazolo[3,2-a]pyrimidine core contributes to its unique pharmacological profile.
Target Interactions:
this compound interacts primarily with various enzymes and receptors. Key targets include:
- Sirtuins (SIRT1, SIRT2, SIRT3): These are NAD+-dependent deacetylases involved in cellular regulation processes such as metabolism and aging. Inhibition of these proteins can lead to altered cellular responses including apoptosis and metabolic changes.
- Acetylcholinesterase (AChE): Some derivatives in the thiazolopyrimidine family have shown potential as AChE inhibitors, which are crucial for the treatment of neurodegenerative diseases like Alzheimer's .
Antitumor Activity
Research indicates that compounds within the thiazolopyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays: In vitro studies have demonstrated that this compound shows potent activity against HeLa (cervical adenocarcinoma) cells with IC50 values indicating effective growth inhibition .
Antibacterial and Antifungal Activity
The compound also exhibits antibacterial properties against various strains of bacteria and fungi. Studies have highlighted its effectiveness in inhibiting the growth of:
- Staphylococcus aureus
- Escherichia coli
This broad-spectrum activity suggests potential applications in treating infections resistant to conventional antibiotics.
Case Studies and Research Findings
- Study on Cytotoxicity: A recent study evaluated the cytotoxic effects of several thiazolopyrimidine derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell proliferation with minimal toxicity towards normal cells .
- Mechanistic Insights: Another research highlighted the modulation of apoptotic pathways through sirtuin inhibition by this compound. The study provided evidence that treatment led to increased levels of acetylated p53, promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
